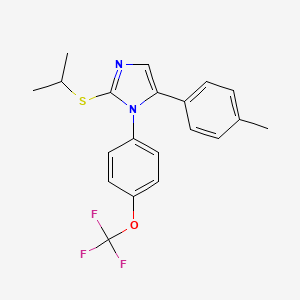
2-(isopropylthio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(isopropylthio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole, also known as KB-R7943, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a selective inhibitor of the reverse mode of the sodium-calcium exchanger (NCX), which is a protein that plays a critical role in the regulation of intracellular calcium levels. In
Wissenschaftliche Forschungsanwendungen
Antiviral Activity : A study by Hamdouchi et al. (1999) explored structurally related imidazole derivatives for their potential as antiviral agents. This study focused on the synthesis and evaluation of these compounds, noting their stereospecific reactions and potential antirhinovirus properties (Hamdouchi et al., 1999).
Corrosion Inhibition : Research by Gašparac et al. (2000) and Ćurković et al. (2010) investigated imidazole derivatives, including those structurally similar to the compound , for their efficacy in inhibiting corrosion of copper. These studies provided insights into the thermodynamics and pH dependence of the inhibition process (Gašparac et al., 2000); (Ćurković et al., 2010).
Antifungal Activity : A study by Takeuchi et al. (1991) synthesized and tested imidazole derivatives, including those with p-tolyl groups, for antifungal activities. These compounds displayed significant potential as antifungal agents (Takeuchi et al., 1991).
X-Ray Crystallography Studies : Yatsenko et al. (1994) conducted X-ray diffraction studies on imidazole derivatives to understand their molecular structures and bonding characteristics (Yatsenko et al., 1994).
Synthesis of C-nucleoside Analogues : A paper by Perez et al. (1988) discussed the synthesis of C-nucleoside analogues from imidazole derivatives, highlighting their applications in medicinal chemistry (Perez et al., 1988).
Electrochemical Studies : Singh et al. (2017) and Smitha et al. (2018) explored the electrochemical properties of novel imidazole derivatives, studying their potential as corrosion inhibitors and their interaction with various metal surfaces (Singh et al., 2017); (Smitha et al., 2018).
Eigenschaften
IUPAC Name |
5-(4-methylphenyl)-2-propan-2-ylsulfanyl-1-[4-(trifluoromethoxy)phenyl]imidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2OS/c1-13(2)27-19-24-12-18(15-6-4-14(3)5-7-15)25(19)16-8-10-17(11-9-16)26-20(21,22)23/h4-13H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPAVSWEKBCPON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
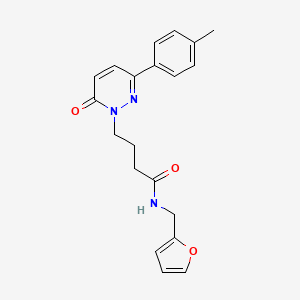
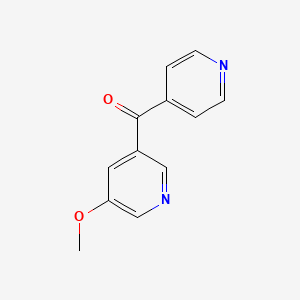
![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide hydrochloride](/img/structure/B2362974.png)
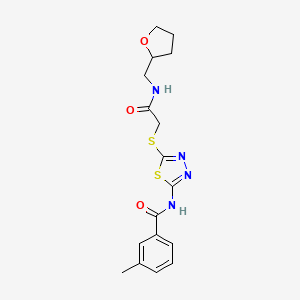
![2-Chloro-N-[2-(4-chloro-3-fluorophenoxy)ethyl]acetamide](/img/structure/B2362977.png)
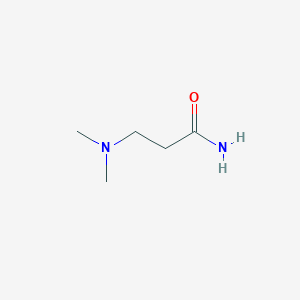
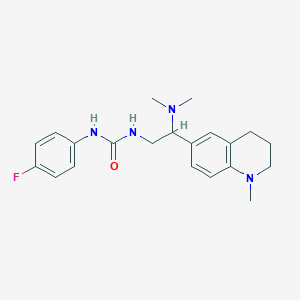
![3-(methylsulfanyl)-N-[(thiophen-2-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2362982.png)
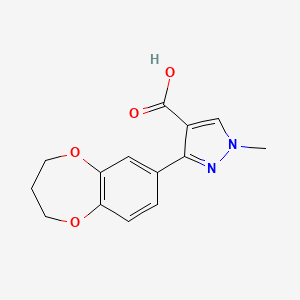


![1-(benzo[d]thiazol-2-yl)-N-isobutyl-5-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2362987.png)
![9-(benzo[d][1,3]dioxol-5-yl)-2-(3,4-difluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2362990.png)
![6-methyl-2-methylsulfanyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B2362991.png)
